1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Overview
Description
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of Action
It’s known that similar compounds have been tested on hormone-sensitive breast cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. It has been suggested that the compound may reduce the endogenous estrogen level via inhibition of estrogen biosynthesis . This suggests that the compound may act as an anti-estrogenic agent, potentially disrupting the growth of hormone-sensitive cancers.
Biochemical Pathways
It’s known that similar compounds inhibit deoxyribonucleic acid (dna) synthesis, like cisplatin . This suggests that the compound may interfere with DNA replication, thereby inhibiting cell division and growth.
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in hormone-sensitive breast cancer cells . This is likely due to its potential anti-estrogenic effects and its ability to inhibit DNA synthesis.
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dichloro-4-hydroxybenzaldehyde with an appropriate indole derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification processes.
Chemical Reactions Analysis
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The dichlorinated phenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
2,6-Dichloroquinone-4-chloroimide: Known for its use as a colorimetric indicator to detect phenolic compounds.
2,6-Dichloro-4-hydroxyphenolate: A phenolate anion with similar structural features.
2,6-Dichloroindophenol: A quinone imine used in various chemical reactions.
Properties
IUPAC Name |
1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDFRBQDMINQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576745 | |
Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73328-71-9 | |
Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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